molecular formula C27H44O7 B14786266 (10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B14786266
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-QIBQGEGGSA-N
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Description

The compound “(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the attachment of the heptan-2-yl side chain. Each step requires specific reagents and conditions, such as:

    Formation of the core structure: This might involve cyclization reactions using catalysts like Lewis acids.

    Introduction of hydroxyl groups: Hydroxylation reactions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Attachment of side chains: This could involve alkylation reactions using organometallic reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketones to alcohols or alkenes to alkanes.

    Substitution: Substitution reactions could involve replacing hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, it might be used to study its effects on cellular processes, such as enzyme inhibition or activation.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one: is similar to other polyhydroxylated steroids or terpenoids.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17?,19?,20?,21?,22?,24-,25-,26-,27?/m1/s1

InChI Key

NKDFYOWSKOHCCO-QIBQGEGGSA-N

Isomeric SMILES

C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C1(CCC2[C@](C)(C(CCC(C)(C)O)O)O)O

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O

Origin of Product

United States

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